molecular formula C17H22N2O5 B2581182 2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 896845-56-0

2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2581182
CAS No.: 896845-56-0
M. Wt: 334.372
InChI Key: KZQAJPJYQCWSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core substituted with methoxyethyl, dimethylcarbamoyl, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole core, followed by the introduction of the methoxyethyl, dimethylcarbamoyl, and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate include:

  • 2-methoxyethyl 5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
  • 2-methoxyethyl acrylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can provide insights into the structure-activity relationships and potential therapeutic uses of indole derivatives.

Properties

IUPAC Name

2-methoxyethyl 5-(dimethylcarbamoyloxy)-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-11-15(16(20)23-9-8-22-5)13-10-12(24-17(21)18(2)3)6-7-14(13)19(11)4/h6-7,10H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQAJPJYQCWSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)N(C)C)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.